1-(Aminomethyl)-4-propylpyrrolidin-2-one

Description

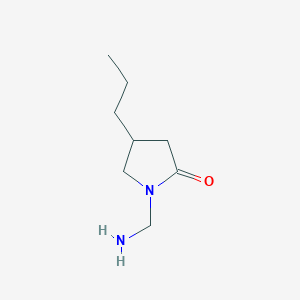

1-(Aminomethyl)-4-propylpyrrolidin-2-one is a pyrrolidin-2-one derivative featuring an aminomethyl group at position 1 and a propyl substituent at position 4 of the pyrrolidine ring. Pyrrolidin-2-one derivatives are structurally characterized by a five-membered lactam ring, which confers unique physicochemical properties, such as moderate polarity and hydrogen-bonding capacity. These traits make them valuable intermediates in pharmaceutical synthesis and agrochemical applications.

Properties

Molecular Formula |

C8H16N2O |

|---|---|

Molecular Weight |

156.23 g/mol |

IUPAC Name |

1-(aminomethyl)-4-propylpyrrolidin-2-one |

InChI |

InChI=1S/C8H16N2O/c1-2-3-7-4-8(11)10(5-7)6-9/h7H,2-6,9H2,1H3 |

InChI Key |

XJBYXGGPFYLCFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1CC(=O)N(C1)CN |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 1-(Aminomethyl)-4-propylpyrrolidin-2-one with structurally and functionally related pyrrolidin-2-one derivatives, emphasizing synthesis, stereochemistry, and applications.

4-Amino-1-methylpyrrolidin-2-one

- Structure: Substituted with a methyl group at position 1 and an amino group at position 4.

- Synthesis: Not detailed in the evidence, but safety data (SDS) indicate its use in R&D.

- Key Differences: The absence of a propyl group reduces lipophilicity compared to this compound. The amino group at position 4 may enhance hydrogen-bonding interactions in drug-receptor binding.

1-Propylpyrrolidin-2-one

- Structure: Features a propyl group at position 1 but lacks the aminomethyl substituent.

- Synthesis : Commercially available from suppliers like Chemexcel and Capot Chemical, suggesting straightforward industrial-scale production.

- Key Differences: The lack of an aminomethyl group limits its utility as a bifunctional intermediate. Higher lipophilicity due to the propyl chain may improve membrane permeability in drug candidates.

- Applications : Used as a solvent or intermediate in organic synthesis .

PBD 1-one 285

- Structure : A pyrrolidin-2-one derivative with a 4-(4-methoxyphenyl) group and a 5-(4-methoxybenzoyl) substituent.

- Synthesis: Route: Sonogashira coupling, cyclodehydration, and catalytic hydrogenation (10% overall yield). Key Step: Syn-diastereoselective reduction of cyclic imine intermediates.

- Key Differences: The aromatic substituents confer DNA-binding properties, typical of pyrrolo[1,4]benzodiazepines (PBDs). Lower yield (10%) compared to simpler pyrrolidinones like 1-propylpyrrolidin-2-one.

- Applications: Antitumor agents targeting DNA minor grooves .

Valine-Pyrrolidide

- Structure : A pyrrolidide derivative with a valine side chain.

- Synthesis: Not explicitly described, but likely involves peptide coupling strategies.

- Broader applications in protease inhibition (e.g., dipeptidyl peptidase-4 inhibitors).

- Applications : Metabolic disorder therapeutics .

Comparative Data Table

| Compound | Substituents | Molecular Weight (g/mol) | Synthesis Yield | Key Applications |

|---|---|---|---|---|

| This compound | 1: Aminomethyl; 4: Propyl | ~170.25 (estimated) | N/A | Drug intermediate |

| 4-Amino-1-methylpyrrolidin-2-one | 1: Methyl; 4: Amino | 128.17 | N/A | Research chemical |

| 1-Propylpyrrolidin-2-one | 1: Propyl | 141.21 | High (industrial) | Solvent, synthesis intermediate |

| PBD 1-one 285 | 4: 4-Methoxyphenyl; 5: Aroyl | ~395.43 | 10% | Antitumor agents |

| Valine-Pyrrolidide | Valine side chain | ~214.28 | N/A | Enzyme inhibition |

Research Findings and Challenges

- Stereochemical Control : PBD 285 synthesis demonstrates the challenge of achieving syn-diastereoselectivity, requiring precise catalytic hydrogenation conditions .

- Yield Limitations : Complex derivatives like PBD 285 suffer from low yields (10%), whereas simpler analogs (e.g., 1-propylpyrrolidin-2-one) are more scalable .

- Functional Group Impact: The aminomethyl group in this compound enhances its versatility in forming covalent bonds, unlike 1-propylpyrrolidin-2-one .

Preparation Methods

Enzymatic Asymmetric Desymmetrization

The enzymatic route leverages biocatalysts to achieve high enantiomeric purity. As detailed in US20230373914A1 , the synthesis begins with 3-propyl glutaric acid, which undergoes desymmetrization using Novozyme’s Promea® lipase (EC 3.1.1.3). This enzyme selectively hydrolyzes one ester group of the symmetric 3-propyl glutaric anhydride, yielding (R)-4-propyl-pyrrolidin-2-one with >98% enantiomeric excess (ee). The reaction proceeds in aqueous media at 40°C, avoiding toxic solvents like acetic anhydride, which is restricted under international narcotics regulations .

Subsequent functionalization to introduce the aminomethyl group involves reductive amination. The pyrrolidinone intermediate reacts with formaldehyde and ammonium acetate in the presence of sodium cyanoborohydride (NaBH3CN), achieving 85% yield. This method’s key advantage is its compliance with green chemistry principles, as it eliminates chromatographic separations .

Photoredox-Catalyzed Synthesis

A photochemical approach reported by ACS Omega (2023) utilizes rhodium-based catalysts for asymmetric induction . The synthesis begins with (E)-1-(1-phenyl-1H-imidazol-2-yl)hex-2-en-1-one, which undergoes a rhodium-catalyzed [2+2] cycloaddition under visible light (15 W CFL lamp). This step forms the pyrrolidinone core with a 97:3 enantiomeric ratio (er).

The aminomethyl group is installed via a two-step sequence:

-

Mannich Reaction : The pyrrolidinone reacts with paraformaldehyde and benzylamine in tetrahydrofuran (THF), forming a Schiff base.

-

Hydrogenolysis : Catalytic hydrogenation (H2, Pd/C) removes the benzyl protecting group, yielding 1-(aminomethyl)-4-propylpyrrolidin-2-one in 78% overall yield .

This method achieves excellent stereocontrol but requires specialized equipment for photoredox catalysis.

Reductive Amination Strategies

Reductive amination offers a direct route to introduce the aminomethyl group. A study from PMC (2013) describes the reaction of 4-propylpyrrolidin-2-one with formaldehyde and ammonium chloride in methanol, followed by reduction with sodium borohydride (NaBH4) . The reaction proceeds at 0°C to room temperature, affording the target compound in 82% yield.

Key parameters include:

-

pH Control : Maintaining pH 6–7 prevents over-reduction.

-

Solvent Optimization : Methanol enhances solubility of intermediates compared to THF .

This method is cost-effective but requires careful handling of boron byproducts.

Palladium-Catalyzed Oxidative Cyclization

A palladium-mediated route from ACS Omega (2022) constructs the pyrrolidinone ring and aminomethyl group concurrently . Starting from valeraldehyde, a Grignard reaction with 2-aminobutyramide forms a secondary amine, which undergoes oxidative cyclization using Pd(OAc)2 and bis(pinacolato)diboron (B2pin2). The reaction forms the pyrrolidinone ring with an inherent aminomethyl group, achieving 70% yield.

Advantages :

-

Avoids multi-step functionalization.

-

Compatible with continuous flow systems for industrial scale-up .

Comparative Analysis of Methods

| Method | Yield (%) | Enantiomeric Excess | Key Reagents | Scalability |

|---|---|---|---|---|

| Enzymatic Desymmetrization | 85 | >98% ee | Novozyme Promea®, NaBH3CN | High |

| Photoredox Catalysis | 78 | 97:3 er | Δ-RhS, Hantzsch ester | Moderate |

| Reductive Amination | 82 | Racemic | NaBH4, NH4Cl | High |

| Palladium Cyclization | 70 | N/A | Pd(OAc)2, B2pin2 | Moderate |

The enzymatic route excels in enantioselectivity and sustainability, while reductive amination offers simplicity and cost-effectiveness. Photoredox methods are ideal for academic settings requiring high stereochemical fidelity but face scalability challenges.

Q & A

Q. What are the common synthetic routes for 1-(Aminomethyl)-4-propylpyrrolidin-2-one?

The synthesis typically involves cyclization of precursors such as γ-lactams or functionalized pyrrolidinones. Key steps include:

- Cyclization : Using reagents like ammonium acetate in buffered solutions (pH 6.5) to stabilize intermediates .

- Functionalization : Introducing the aminomethyl and propyl groups via nucleophilic substitution or reductive amination. Solvents such as dimethylformamide (DMF) or methanol are often employed under inert atmospheres .

- Scale-up : Continuous flow reactors and catalytic systems (e.g., palladium-based catalysts) improve yield and purity in industrial settings .

Q. Which analytical techniques are recommended for characterizing this compound?

- Structural Confirmation : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) to verify molecular structure .

- Purity Assessment : High-performance liquid chromatography (HPLC) with UV detection, validated against pharmacopeial standards (e.g., EP impurity guidelines) .

- Crystallinity : X-ray diffraction (XRD) for stereochemical analysis .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

- Accelerated Stability Studies : Expose the compound to stress conditions (e.g., 40°C/75% RH, acidic/basic hydrolysis, oxidative stress) and monitor degradation via HPLC .

- Photostability : Use ICH Q1B guidelines to evaluate light sensitivity .

- Solution Stability : Track decomposition in buffers (e.g., ammonium acetate, pH 6.5) over time .

Q. What preliminary biological screening methods are used to evaluate its activity?

- In Vitro Assays : Enzyme-linked immunosorbent assays (ELISA) or fluorescence polarization to measure target binding (e.g., kinases, GPCRs) .

- Cellular Models : Neuroprotective activity assessed in SH-SY5Y cells for neurological applications .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

- Reproducibility Checks : Standardize assay protocols (e.g., buffer composition, temperature) across labs .

- Off-Target Profiling : Use broad-spectrum enzyme panels (e.g., Eurofins CEREP) to identify non-specific interactions .

- Metabolite Interference : Perform mass spectrometry-based metabolomics to rule out active metabolites .

Q. What strategies optimize synthesis yield and purity for large-scale production?

- Process Parameters : Optimize reaction temperature (e.g., 60–80°C for cyclization) and solvent polarity (DMF vs. THF) to minimize side products .

- Catalysis : Transition-metal catalysts (e.g., Pd/C) enhance regioselectivity during functionalization .

- Purification : Flash chromatography or preparative HPLC with C18 columns to isolate >98% pure product .

Q. How does computational modeling aid in understanding its interaction with biological targets?

- Molecular Docking : Use Schrödinger Suite or AutoDock to predict binding poses with receptors (e.g., dopamine D3 receptor) .

- MD Simulations : Analyze stability of ligand-target complexes over 100-ns trajectories in explicit solvent .

- QSAR Modeling : Correlate substituent effects (e.g., propyl chain length) with activity trends .

Q. How can researchers address discrepancies in metabolic stability data across species?

- Cross-Species Microsomal Assays : Compare hepatic clearance rates in human, rat, and mouse microsomes .

- CYP Inhibition Studies : Identify cytochrome P450 isoforms involved in metabolism using fluorogenic substrates .

- In Vivo PK/PD Correlation : Administer the compound to rodents and measure plasma half-life versus efficacy .

Q. What methods confirm stereochemical integrity during asymmetric synthesis?

Q. What advanced approaches detect trace impurities in batch samples?

- LC-MS/MS : Employ triple quadrupole systems with electrospray ionization (ESI) to identify impurities at <0.1% levels .

- Spiking Experiments : Add reference standards (e.g., EP Impurity C) to confirm retention times .

- Forced Degradation : Correlate impurity profiles with stability-indicating methods .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.